3-ethyl-4-methyl-1H-indole
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Overview
Description
3-Ethyl-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their aromatic properties and are widely studied due to their biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the cyclization of o-toluidides .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-Ethyl-4-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methyl-1H-indole involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. The indole ring’s electron-rich nature allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Indole: The parent compound with a similar structure but without the ethyl and methyl groups.
3-Methylindole: Similar structure with a methyl group at the 3-position.
4-Methylindole: Similar structure with a methyl group at the 4-position.
Uniqueness: 3-Ethyl-4-methyl-1H-indole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-ethyl-4-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-7-12-10-6-4-5-8(2)11(9)10/h4-7,12H,3H2,1-2H3 |
InChI Key |
UHUIZUUDISEXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=CC=CC(=C21)C |
Origin of Product |
United States |
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